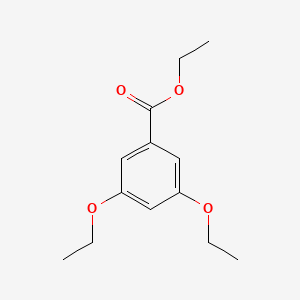

Ethyl 3,5-diethoxybenzoate

Description

Significance of Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters are a significant class of organic compounds derived from the esterification of benzoic acid and its derivatives with alcohols. wikipedia.orgnumberanalytics.com They are widely recognized in synthetic organic chemistry for their versatility as key intermediates, protecting groups, and precursors to a multitude of other organic substances. wikipedia.orgfiveable.meorganic-chemistry.org The ester functional group is crucial to their reactivity, allowing them to undergo reactions like hydrolysis to revert to the parent carboxylic acid and alcohol, and Claisen condensations to form new carbon-carbon bonds. fiveable.me This reactivity makes them indispensable in both laboratory-scale research and large-scale industrial production for synthesizing fine chemicals and pharmaceuticals. fiveable.mechemicalbook.com

Overview of Alkoxy-Substituted Benzoate Esters in Chemical Synthesis

Alkoxy-substituted benzoate esters are a specific subgroup of benzoate esters that feature one or more alkoxy (-OR) groups attached to the benzene (B151609) ring. These substitutions are pivotal as they modify the electronic properties of the molecule. The alkoxy groups are electron-donating, which increases the electron density on the benzene ring and influences its reactivity in reactions like electrophilic aromatic substitution. This class of compounds is frequently explored in materials science, particularly in the synthesis of liquid crystals. derpharmachemica.comtandfonline.com The length and position of the alkoxy chains can be systematically varied to fine-tune the mesomorphic (liquid crystal) properties of the final products. tandfonline.com Furthermore, they serve as important intermediates in medicinal chemistry for the synthesis of complex pharmaceutical compounds.

Academic Research Focus on Ethyl 3,5-Diethoxybenzoate

Academic research on this compound primarily concentrates on its role as a precursor in multi-step organic synthesis. Its molecular structure is particularly useful for building more elaborate molecules. A notable application is in the synthesis of halogenated derivatives, such as Ethyl 4-bromo-3,5-diethoxybenzoate. In this process, this compound serves as the starting material which undergoes electrophilic bromination to introduce a bromine atom onto the aromatic ring.

The synthesis of this compound itself typically involves a two-step process starting from 3,5-dihydroxybenzoic acid. The first step is a diethoxylation to replace the hydroxyl groups with ethoxy groups, followed by an esterification of the carboxylic acid group with ethanol (B145695) in the presence of an acid catalyst. An analogous synthesis is described for the related compound, ethyl 3,5-dimethoxybenzoate (B1226732), which involves the esterification of 3,5-dimethoxybenzoic acid with absolute ethanol under acidic conditions. google.com

The characterization of this compound and its derivatives involves various spectroscopic methods to confirm the structure and purity of the synthesized compounds. These techniques are standard in chemical research and provide detailed information about the molecular structure.

Common Spectroscopic Characterization Methods

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. rsc.org |

| Infrared Spectroscopy (IR) | Identifies the presence of specific functional groups, such as the ester's carbonyl (C=O) group and the ether (C-O-C) linkages of the ethoxy groups. rsc.org |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. rsc.orgnih.gov |

The academic interest in this compound is therefore centered on its utility as a readily available and modifiable platform for constructing more functionalized and complex chemical entities for various research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-11-7-10(13(14)17-6-3)8-12(9-11)16-5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILFPIREJVUYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409008 | |

| Record name | Ethyl 3,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-95-4 | |

| Record name | Ethyl 3,5-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3,5 Diethoxybenzoate and Its Structural Analogs

Established Synthetic Routes to Diethoxybenzoate Esters

Established synthetic routes for Ethyl 3,5-diethoxybenzoate and its analogs are well-documented, typically involving classical organic reactions such as esterification and etherification. These methods are reliable and have been refined over time to afford good yields of the desired products.

Esterification Reactions for Carboxyl Group Introduction

The introduction of the ethyl ester group is a crucial step in the synthesis of the target compound. This is most commonly achieved through Fischer-Speier esterification, a reaction that involves treating the corresponding carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

For instance, the precursor Ethyl 3,5-dihydroxybenzoate (B8624769) is synthesized by the esterification of 3,5-dihydroxybenzoic acid (α-resorcylic acid). In a typical procedure, 3,5-dihydroxybenzoic acid is refluxed with an excess of absolute ethanol and a catalytic amount of concentrated sulfuric acid. prepchem.comsigmaaldrich.com The reaction is driven to completion by removing the water formed during the process, often by using a Dean-Stark apparatus or by using the alcohol as both reactant and solvent.

A similar strategy is employed for the synthesis of analogs like Ethyl 3,4-dihydroxybenzoate, where 3,4-dihydroxybenzoic acid is refluxed with ethanol and sulfuric acid. chemicalbook.comprepchem.com The general conditions for these esterification reactions are summarized in the table below.

| Starting Material | Reagents | Conditions | Product | Yield |

| 3,5-Dihydroxybenzoic acid | Absolute ethanol, Conc. H₂SO₄ | Reflux, 20 hours | Ethyl 3,5-dihydroxybenzoate | Not specified prepchem.com |

| 3,4-Dihydroxybenzoic acid | Ethanol, Conc. H₂SO₄ | Reflux, 48 hours | Ethyl 3,4-dihydroxybenzoate | 69% prepchem.com |

| 3,5-Dimethoxybenzoic acid | Absolute ethanol, Conc. H₂SO₄ | Boiling, 20-30 minutes | Ethyl 3,5-dimethoxybenzoate (B1226732) | Not specified google.com |

Etherification Strategies for Alkoxy Group Formation

The formation of the two ethoxy groups on the aromatic ring is a key transformation in the synthesis of this compound. The Williamson ether synthesis is the most prominent method used for this purpose. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of hydroxyl groups to form alkoxides, which then act as nucleophiles to attack an alkyl halide, in this case, ethyl iodide or ethyl bromide.

The synthesis of this compound would typically start from Ethyl 3,5-dihydroxybenzoate. The phenolic hydroxyl groups of this precursor are weakly acidic and can be deprotonated by a suitable base, such as sodium ethoxide or potassium carbonate, to form the corresponding phenoxide ions. These phenoxides then undergo a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent. byjus.com

The general reaction is as follows: (HO)₂C₆H₃CO₂Et + 2 Base + 2 Et-X → (EtO)₂C₆H₃CO₂Et + 2 Base·HX where Et is the ethyl group and X is a halide (e.g., I, Br, Cl).

For the synthesis of the methoxy (B1213986) analog, 3,5-dimethoxybenzoic acid, a similar principle is applied, where 3,5-dihydroxybenzoic acid is treated with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate or sodium hydroxide (B78521). google.com

Multi-Step Approaches from Readily Available Precursors

Comprehensive synthetic strategies often begin with simpler, more readily available starting materials. These multi-step approaches provide a versatile platform for the synthesis of a variety of substituted benzoates.

Resorcinol (B1680541) and its derivatives serve as fundamental building blocks for the synthesis of 3,5-dialkoxybenzoates. A documented multi-step synthesis for the analogous Ethyl 3,5-dimethoxybenzoate starts from benzene (B151609), which is first converted to resorcinol. google.com The resorcinol is then carboxylated to form 3,5-dihydroxybenzoic acid. This intermediate undergoes etherification of the two phenolic hydroxyl groups, followed by esterification of the carboxylic acid group to yield the final product. google.com This sequence of reactions provides a clear pathway that can be adapted for the synthesis of this compound by using an ethylating agent instead of a methylating agent.

Bromo-substituted diethoxybenzoates are valuable intermediates in organic synthesis, allowing for further functionalization of the aromatic ring through cross-coupling reactions or other substitutions. The synthesis of these intermediates can be achieved by bromination of the corresponding diethoxybenzoate or by starting with a brominated precursor.

For example, the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate has been reported starting from 4-bromo-3,5-dihydroxybenzoic acid. chemicalbook.com This starting material is first subjected to etherification using dimethyl sulfate and potassium carbonate in acetone (B3395972) to yield the dimethoxy derivative. chemicalbook.com Subsequently, the carboxylic acid is esterified. An alternative esterification method involves treating 4-bromo-3,5-dimethoxybenzoic acid with thionyl chloride in anhydrous methanol (B129727). chemicalbook.com

These methodologies can be directly applied to the synthesis of ethyl bromo-diethoxybenzoates by using the appropriate ethylating agents and ethanol for the esterification step. The presence of the bromo substituent opens up possibilities for creating more complex molecules. For instance, selective bromination of 3,5-diethoxy-benzoic acid ethyl ester could potentially yield ethyl 4-bromo-3,5-diethoxybenzoate, a useful synthetic intermediate. researchgate.net

Novel Synthetic Approaches and Methodological Innovations

While traditional methods are robust, research continues into developing more efficient, milder, and environmentally friendly synthetic routes. One such innovative approach involves the use of transition metal mediators for etherification. An example is the FeSO₄-mediated synthesis of methyl-4-(ethoxymethyl)-benzoate from methyl 4-(bromomethyl)benzoate (B8499459) and ethanol. kg.ac.rs This method proceeds without the need for a strong base or co-solvent under mild reflux conditions. kg.ac.rs Although this specific example is for a benzylic ether, the principle of using a recyclable and less hazardous mediator like ferrous sulfate could potentially be adapted for the O-alkylation of phenolic systems, offering a greener alternative to the classical Williamson ether synthesis for producing compounds like this compound.

Catalytic Synthesis Protocols for Enhanced Efficiency

The etherification of the hydroxyl groups in Ethyl 3,5-dihydroxybenzoate is commonly achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups by a base to form phenoxides, which then act as nucleophiles to attack an ethylating agent, such as ethyl iodide or diethyl sulfate. To enhance the efficiency of this SN2 reaction, various catalytic protocols can be employed.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly effective in Williamson ether synthesis, especially when dealing with reactants that have different solubilities. In the synthesis of aromatic ethers, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide can be used. utahtech.edu The catalyst facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the ethylating agent is present, thereby increasing the reaction rate and yield. utahtech.edu This method avoids the need for anhydrous solvents and can often be carried out under milder conditions. orgsyn.org For instance, the use of methyltri-n-octylammonium chloride (Aliquat 336) has been shown to significantly accelerate diazo transfer reactions in two-phase mediums, a principle applicable to enhancing etherification. orgsyn.org

The general mechanism involves the alkoxide attacking the alkyl halide in an SN2 fashion. youtube.commasterorganicchemistry.com For efficient substitution, primary alkyl halides like ethyl bromide or ethyl iodide are preferred as they minimize the competing elimination reaction. masterorganicchemistry.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com In the context of this compound synthesis, several strategies can be applied.

Catalysis: The use of catalysts, such as phase-transfer catalysts, is a core principle of green chemistry as they are used in small amounts and allow for reactions to occur under less energy-intensive conditions. google.com Anion exchange resins can also be used as solid catalysts that are easily separable and recyclable, simplifying the purification process and reducing waste. google.com

Safer Solvents: Traditional Williamson ether synthesis often uses volatile and potentially hazardous organic solvents. Green approaches advocate for the use of safer alternatives. For the synthesis of related compounds, solvents like acetone have been used in conjunction with potassium carbonate as a base. chemicalbook.com The ideal green solvent would be non-toxic, biodegradable, and easily recyclable. google.com

Chemo- and Regioselectivity in Synthesis

For a symmetrical molecule like this compound, which is derived from the symmetrical 3,5-dihydroxybenzoate precursor, regioselectivity is not a concern as both hydroxyl groups are equivalent.

However, chemoselectivity is an important consideration. The synthesis involves two different functional groups: phenolic hydroxyls and a carboxylic acid (or its ester).

Etherification vs. Esterification: When starting with 3,5-dihydroxybenzoic acid, the reaction conditions must be chosen to favor either etherification or esterification selectively if one is desired before the other. Strong bases used for deprotonating the phenols for Williamson ether synthesis (e.g., sodium hydroxide) would also deprotonate the carboxylic acid, forming a carboxylate. This protects the carboxylic acid from acting as a nucleophile but may affect solubility and subsequent esterification.

Protecting Groups: In more complex syntheses of structural analogs, protecting groups might be employed to ensure that only the desired functional group reacts. However, a key principle of green chemistry is to avoid the use of protecting groups where possible to reduce the number of reaction steps and potential waste. google.com A well-designed synthetic route, such as esterification first followed by etherification, can often circumvent the need for protecting the carboxylic acid group.

Optimization of Reaction Parameters and Process Scale-Up Considerations

Optimizing reaction conditions is crucial for maximizing yield and purity, which is particularly important when considering the scale-up of the synthesis for industrial production.

Yield Maximization and Purity Profile Improvement

Maximizing the yield and ensuring high purity of the final product are key objectives in process optimization.

Yield Maximization: To maximize yield in the Williamson ether synthesis step, an excess of the ethylating agent is often used to ensure complete conversion of the phenoxide. The choice of a strong base, such as potassium carbonate, and an appropriate solvent, like acetone, can drive the reaction to completion, achieving yields as high as 98% for the analogous dimethoxybenzoic acid. chemicalbook.com In the esterification step, using a large excess of ethanol and a strong acid catalyst, along with removal of water as it is formed, can shift the equilibrium towards the product side, thus maximizing the ester yield.

Purity Profile Improvement: Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts.

Work-up Procedure: A typical work-up involves aqueous washes to remove inorganic salts and bases. For instance, after esterification, washing with a dilute sodium carbonate or bicarbonate solution is effective for removing any unreacted carboxylic acid and the acid catalyst. prepchem.com

Recrystallization/Distillation: The crude product can be purified by recrystallization from a suitable solvent to obtain a high-purity crystalline solid. For the analogous Ethyl 3,5-dimethoxybenzoate, the final product is obtained as a solid after cooling the reaction mixture and filtering. google.com If the product is a liquid or a low-melting solid, distillation under reduced pressure might be employed.

Chromatography: For achieving very high purity, especially on a smaller scale, column chromatography can be used. The progress of the reaction and the purity of the fractions can be monitored by thin-layer chromatography (TLC). researchgate.net

| Step | Action | Purpose |

| Post-Etherification | Concentrate and recover solvent | Remove reaction solvent (e.g., acetone) |

| Add water and adjust pH to 14 | Hydrolyze any remaining ethylating agent | |

| Acidify with HCl to pH ~6 | Precipitate the carboxylic acid product | |

| Filter and wash solid | Isolate the intermediate product | |

| Post-Esterification | Evaporate excess ethanol | Remove excess reagent/solvent |

| Pour into water and extract | Separate product into an organic solvent | |

| Wash with NaHCO₃ solution | Remove unreacted acid and catalyst | |

| Dry and evaporate solvent | Isolate crude ester product | |

| Final Purification | Recrystallization or Distillation | Achieve high purity of the final product |

Spectroscopic and Structural Elucidation of Ethyl 3,5 Diethoxybenzoate

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are crucial for the unambiguous identification and structural confirmation of organic molecules. Techniques such as NMR and MS offer complementary information, which, when combined, allows for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule. For Ethyl 3,5-diethoxybenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the complete carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals for the aromatic and aliphatic protons. The protons of the two equivalent ethoxy groups at the 3 and 5 positions of the benzene (B151609) ring, as well as the protons of the ethyl ester group, give rise to characteristic quartet and triplet signals due to spin-spin coupling. The aromatic protons also show specific splitting patterns that confirm their substitution pattern on the benzene ring.

Table 1: ¹H NMR Spectral Data for this compound (No experimental data found in the search results)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the ethoxy and ethyl ester groups. The chemical shifts of the aromatic carbons are particularly informative for confirming the 3,5-diethoxy substitution pattern.

Table 2: ¹³C NMR Spectral Data for this compound (No experimental data found in the search results)

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | Data Not Available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. In the positive ion mode, this compound is expected to be observed as the protonated molecular ion [M+H]⁺. This technique confirms the molecular formula by providing an accurate mass measurement.

Table 3: ESI-MS Data for this compound (No experimental data found in the search results)

| m/z | Ion |

| Data Not Available | [M+H]⁺ |

EI-MS is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of the ethyl group, the ethoxy group, and other cleavages related to the ester and ether functionalities.

Table 4: Key EI-MS Fragmentation Data for this compound (No experimental data found in the search results)

| m/z | Fragment Ion |

| Data Not Available | M⁺ |

| Data Not Available | [M - OCH₂CH₃]⁺ |

| Data Not Available | [M - CH₂CH₃]⁺ |

Chromatographic Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally most effective for purity assessment.

In a typical RP-HPLC setup, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture. A common stationary phase is a C18-bonded silica (B1680970) column (e.g., Zorbax SB-Aq), which provides excellent separation for moderately polar to nonpolar compounds. ekb.eg The mobile phase often consists of a gradient mixture of an aqueous buffer (Solvent A) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) (Solvent B). ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components, including impurities that may have different polarities.

Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, determined from its UV-Vis spectrum. For aromatic esters, a wavelength in the range of 200-280 nm is common. ekb.eg The retention time of the main peak corresponding to this compound serves as an identifier, while the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. The method is validated according to ICH guidelines for parameters like specificity, linearity, precision, and accuracy. ekb.eg

Table 2: Typical RP-HPLC Parameters for Analysis of Benzoate (B1203000) Derivatives

| Parameter | Condition |

| Column | C18-bonded silica (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Triethylamine in Water |

| Mobile Phase B | Acetonitrile and/or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. wvu.eduanalyticaltoxicology.com In the synthesis or purification of this compound, TLC is used to track the consumption of reactants and the formation of the product.

The stationary phase is typically a silica gel plate, which is a polar adsorbent. nih.gov A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a developing chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, a mixture of organic solvents, ascends the plate via capillary action. wvu.edu

Separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. wvu.edu Less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher retention factor (Rf) value. More polar compounds are retained more strongly and have lower Rf values. For a compound of intermediate polarity like this compound, a common eluent system is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. wvu.edu The ratio of these solvents can be adjusted to achieve optimal separation. nih.gov After development, the spots are visualized, often under UV light, which makes the aromatic rings visible through fluorescence quenching. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Studies on various benzoate-containing molecules, such as metronidazole (B1676534) benzoate and its monohydrate, reveal important structural characteristics. nih.gov For instance, the conformation of the benzoate molecule can vary between different crystal forms (polymorphs) or between anhydrous and hydrated forms. nih.gov In the solid state, the ester group and the benzene ring are often nearly coplanar to maximize π-conjugation. However, some degree of torsion between the plane of the carboxylate group and the benzene ring is common.

Molecular Conformation and Intermolecular Interactions in Crystal Lattices

The three-dimensional structure of this compound is dictated by the spatial orientation of its ethoxy and ethyl ester substituents relative to the central benzene ring. The benzene ring itself provides a planar core. The conformation of the molecule is primarily determined by the torsion angles involving the ester and ether linkages.

The ethyl ester group (-COOCH₂CH₃) is expected to exhibit near planarity with the benzene ring to maximize π-orbital overlap, a common feature in benzoate esters. However, steric hindrance between the carbonyl oxygen and the ortho-hydrogens of the ring can lead to a slight out-of-plane rotation. The conformation of the ethyl chain itself will favor a staggered arrangement to minimize torsional strain.

Similarly, the two ethoxy groups (-OCH₂CH₃) at the 3 and 5 positions will adopt conformations that minimize steric clashes with adjacent atoms. The C(aromatic)-O-C(ethyl) bond angle will be approximately 109.5°, typical for sp³ hybridized oxygen. The orientation of the ethyl groups of the ethoxy substituents is likely to be directed away from the ester group to reduce steric hindrance.

Van der Waals forces, specifically London dispersion forces, will also be significant, arising from the temporary fluctuations in electron density across the molecule. The packing of the molecules in the crystal lattice would aim to maximize these attractive forces by achieving a high packing efficiency. Pi-stacking interactions between the aromatic rings of adjacent molecules are also a possibility, further contributing to the cohesion of the crystalline solid.

Due to the lack of experimental crystallographic data, a definitive description of the unit cell parameters and specific intermolecular contacts remains speculative. Computational modeling studies would be required to provide a more detailed and quantitative insight into the preferred molecular conformation and the energetic contributions of the various intermolecular forces that govern the crystal structure of this compound.

No Publicly Available Computational and Theoretical Investigations Found for this compound

The requested article structure necessitates in-depth information from specialized areas of computational chemistry, including quantum chemical calculations, reaction mechanism elucidation, and molecular modeling. The absence of published research directly investigating this compound in these areas means that the foundational data required to populate the specified sections and subsections is not available.

To fulfill the user's request, the following types of research would need to be publicly accessible:

Computational and Theoretical Investigations of Ethyl 3,5 Diethoxybenzoate

Molecular Modeling and Dynamics Simulations:This would necessitate studies that have used molecular dynamics to simulate the behavior of Ethyl 3,5-diethoxybenzoate over time, potentially in different solvents or interacting with other molecules.

Without such specific scientific literature, any attempt to generate the requested article would fall outside the strict constraints of focusing solely on this compound and would not be based on verifiable research findings.

Conformational Analysis and Stereochemical Insights

The two ethoxy groups at the 3 and 5 positions of the benzene (B151609) ring can rotate around the C(aryl)-O bond. The most stable conformation is likely to involve the ethyl chains pointing away from each other to minimize steric repulsion. Furthermore, the orientation of the lone pairs on the oxygen atoms relative to the aromatic ring will influence the electronic distribution within the molecule.

The ethyl ester group also possesses conformational flexibility, primarily around the C(aryl)-C(carbonyl) and O-C(ethyl) bonds. The planarity of the ester group with the benzene ring is a critical factor. A planar conformation would maximize conjugation between the carbonyl group and the aromatic system, leading to greater electronic stabilization. However, steric interactions with the adjacent ethoxy groups could force the ester group out of the plane of the ring. Computational modeling would be necessary to determine the precise dihedral angle of the lowest energy conformation.

From a stereochemical perspective, this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit enantiomerism or diastereomerism.

Prediction of Spectroscopic Parameters

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and aliphatic protons. The protons on the ethyl groups of the ethoxy and ester functions would appear as characteristic triplets and quartets due to spin-spin coupling.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (positions 2, 4, 6) | 6.5 - 7.5 | Singlets/Doublets | N/A |

| -OCH₂CH₃ (ethoxy) | 3.9 - 4.2 | Quartet | ~7.0 |

| -OCH₂CH₃ (ester) | 4.2 - 4.5 | Quartet | ~7.1 |

| -OCH₂CH₃ (ethoxy) | 1.3 - 1.5 | Triplet | ~7.0 |

| -OCH₂CH₃ (ester) | 1.3 - 1.5 | Triplet | ~7.1 |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups. The chemical shifts would be influenced by the electron-donating effects of the ethoxy groups.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 165 - 170 |

| Aromatic C-O | 158 - 162 |

| Aromatic C-H | 105 - 120 |

| Aromatic C (ester substituted) | 130 - 135 |

| -OCH₂CH₃ (ethoxy) | 63 - 66 |

| -OCH₂CH₃ (ester) | 60 - 63 |

| -OCH₂CH₃ (ethoxy & ester) | 14 - 16 |

Predicted IR Spectroscopy Data

The predicted infrared (IR) spectrum of this compound would feature characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and the aromatic C-H and C=C vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| C=O (ester) | 1715 - 1735 | Stretching |

| Aromatic C=C | 1580 - 1620 | Stretching |

| C-O (ester) | 1250 - 1300 | Stretching |

| C-O (ether) | 1000 - 1100 | Stretching |

Structure-Property Relationship (SPR) Predictions and Molecular Design Principles

Structure-Property Relationship (SPR) studies, often a component of Quantitative Structure-Activity Relationship (QSAR) analysis, aim to correlate a molecule's chemical structure with its physical, chemical, and biological properties. drugdesign.org For this compound, the arrangement and nature of its functional groups are expected to dictate its properties.

The two electron-donating ethoxy groups at the meta positions relative to the electron-withdrawing ethyl ester group will significantly influence the electronic properties of the benzene ring. This substitution pattern increases the electron density at the ortho and para positions (2, 4, and 6 positions), making the molecule more susceptible to electrophilic aromatic substitution at these sites.

In the context of molecular design, modifications to the structure of this compound could be used to fine-tune its properties. For instance, altering the length of the alkyl chains on the ether or ester groups could modify its lipophilicity. Replacing the ethoxy groups with other substituents would allow for the systematic modulation of the electronic properties of the aromatic ring, which could be a strategy in the design of new molecules with specific desired characteristics.

Derivatization Chemistry and Chemical Transformations of Ethyl 3,5 Diethoxybenzoate

Functional Group Interconversions and Strategic Modifications

The most direct chemical modifications of Ethyl 3,5-diethoxybenzoate involve transformations of the ester moiety. These reactions are fundamental for altering the electronic and steric properties of the molecule, paving the way for further derivatization.

The ester group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 3,5-diethoxybenzoic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the final benzoic acid derivative. commonorganicchemistry.commasterorganicchemistry.com This hydrolysis is a critical step for syntheses that require a carboxylic acid functional group for subsequent reactions, such as amide bond formation or further derivatization.

The general procedure involves heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by neutralization with a strong acid like hydrochloric acid to precipitate the carboxylic acid product. pearson.combrainly.com

Table 1: Typical Conditions for Hydrolysis of Aromatic Esters

| Step | Reagents | Typical Conditions | Product |

|---|---|---|---|

| 1. Saponification | This compound, Sodium Hydroxide (aq) | Heating under reflux | Sodium 3,5-diethoxybenzoate |

The ester functional group can be reduced to a primary alcohol, yielding (3,5-diethoxyphenyl)methanol. This transformation requires a potent reducing agent, as esters are less reactive than aldehydes or ketones. lumenlearning.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity. commonorganicchemistry.combrainly.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the intermediate alkoxide and yield the alcohol. masterorganicchemistry.comchemistrysteps.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. pearson.comorgosolver.com This is followed by the elimination of an ethoxide group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the final alkoxide. ucalgary.caucalgary.ca The subsequent acidic or aqueous workup furnishes the primary alcohol. orgosolver.com

Table 2: Reagents for the Reduction of this compound

| Reagent | Solvent | Product | Notes |

|---|

Exploitation as a Synthetic Intermediate for Complex Molecules

Beyond simple functional group modifications, this compound and its derivatives are valuable intermediates in the synthesis of more elaborate molecules, including pharmaceuticals and materials.

While the parent molecule is not directly suited for cross-coupling reactions, its derivatives are. To participate in powerful carbon-carbon bond-forming reactions like Suzuki, Stille, or Heck couplings, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine). Halogenation of the electron-rich aromatic ring can provide the necessary handle for palladium-catalyzed cross-coupling. For instance, a brominated derivative of a similar compound, Ethyl 4-bromo-3,5-dimethoxybenzoate, has been used in palladium-catalyzed reactions to introduce new alkyl or aryl groups onto the benzene (B151609) ring. ucalgary.ca This strategy allows for the construction of complex biaryl systems or the attachment of various side chains, significantly increasing molecular complexity.

The primary site for nucleophilic substitution on this compound is the carbonyl carbon of the ester group. This type of reaction, known as nucleophilic acyl substitution, involves the attack of a nucleophile and the subsequent departure of the ethoxide leaving group. The hydrolysis described previously is a classic example of this reactivity, with hydroxide acting as the nucleophile. brainly.com Other strong nucleophiles can also be employed to generate different carboxylic acid derivatives.

Conversely, nucleophilic aromatic substitution (SₙAr) on the benzene ring is generally not feasible. The presence of two electron-donating ethoxy groups makes the ring electron-rich and thus deactivated towards attack by nucleophiles. SₙAr reactions typically require aromatic rings substituted with potent electron-withdrawing groups to proceed efficiently.

Derivatives of this compound can be powerful precursors for the synthesis of heterocyclic compounds. By introducing reactive functional groups at positions ortho to the ester or ethoxy groups, intramolecular cyclization can be induced to form fused ring systems.

A well-established strategy involves the palladium-catalyzed reaction of an ortho-iodoaniline derivative with an acrylate, followed by acid-catalyzed cyclization to form a quinolinone ring system. By analogy, an ortho-iodo or ortho-amino derivative of this compound could serve as a key intermediate for building complex, substituted heterocycles. chemistrysteps.com Such cyclization strategies are fundamental in medicinal chemistry for the synthesis of novel scaffolds with potential biological activity.

Preparation of Chiral Derivatives and Enantioselective Synthesis

The structure of this compound is achiral. Therefore, the preparation of chiral derivatives would necessitate the introduction of one or more chiral centers through chemical modification. Enantioselective synthesis would involve reactions that preferentially form one enantiomer over the other.

Hypothetical Strategies for Chiral Derivatization:

One potential approach to introduce chirality is through the modification of the benzene ring or the ethyl ester group. For instance, electrophilic substitution on the aromatic ring could be followed by reactions to create a stereocenter. A more direct method would involve the enzymatic hydrolysis of the ester, followed by re-esterification with a chiral alcohol.

Another strategy could involve the regioselective demethylation of one of the ethoxy groups to a hydroxyl group, which could then be used as a handle for introducing a chiral moiety. However, achieving such regioselectivity would be a significant synthetic challenge.

Potential Enantioselective Syntheses:

An enantioselective synthesis to produce a chiral derivative of this compound could involve asymmetric catalysis. For example, if a prochiral substrate derived from this compound is created, a chiral catalyst could be employed to induce stereoselectivity in a subsequent reaction.

A hypothetical reaction sequence could involve the introduction of a ketone functionality on a side chain attached to the aromatic ring. Subsequent asymmetric reduction of this ketone, using a chiral reducing agent like a CBS catalyst, would yield a chiral alcohol derivative.

The following table outlines potential chiral derivatizing agents that could be used for the resolution of a hypothetical carboxylic acid precursor of this compound (3,5-diethoxybenzoic acid). The resolution of this precursor would be a viable route to chiral derivatives.

| Chiral Derivatizing Agent | Type of Reaction | Resulting Derivative | Separation Technique |

| (R)-(+)-α-Methylbenzylamine | Amide formation | Diastereomeric amides | Chromatography (HPLC, GC) |

| (1S,2S)-(-)-2-Amino-1-phenyl-1,3-propanediol | Amide formation | Diastereomeric amides | Crystallization, Chromatography |

| (-)-Menthol | Ester formation | Diastereomeric esters | Chromatography (HPLC, GC) |

| (R)-(-)-2-Butanol | Ester formation | Diastereomeric esters | Chromatography (GC) |

Interactive Data Table: Potential Chiral Derivatizing Agents

Analytical Derivatization Strategies for Enhanced Detection

Analytical derivatization is a common technique used to modify an analyte to improve its detection and quantification by analytical instruments such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). For this compound, derivatization could be employed to enhance its volatility for GC analysis or to introduce a chromophore or fluorophore for improved UV or fluorescence detection in HPLC.

Strategies for Gas Chromatography (GC):

This compound is relatively volatile and may be amenable to direct GC analysis. However, for trace-level analysis, derivatization could improve its chromatographic properties and detector response. One approach would be the hydrolysis of the ethyl ester to the corresponding carboxylic acid (3,5-diethoxybenzoic acid), followed by esterification with a fluorinated alcohol, such as trifluoroethanol or pentafluorobenzyl alcohol. The resulting fluorinated ester would be highly sensitive to an electron capture detector (ECD), providing very low detection limits.

Another potential GC derivatization strategy is transesterification. Reacting this compound with a different alcohol, such as methanol (B129727) or butanol, in the presence of an acid or base catalyst would yield the corresponding methyl or butyl ester. This could be useful for confirmation of the identity of the compound.

Strategies for High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, derivatization is often used to enhance the UV absorbance or fluorescence of a compound, thereby increasing the sensitivity of the method. Since this compound already possesses a benzene ring, it will have some native UV absorbance. To enhance this, a derivatizing agent that introduces a highly conjugated system could be used.

A possible strategy would involve the hydrolysis of the ester to 3,5-diethoxybenzoic acid, followed by reaction with a fluorescent labeling agent such as 4-bromomethyl-7-methoxycoumarin (B43491) or dansyl chloride after conversion to the acid chloride. These derivatives would exhibit strong fluorescence, allowing for highly sensitive detection.

The following table summarizes potential analytical derivatization strategies for this compound.

| Analytical Technique | Derivatization Strategy | Reagent | Analyte Functional Group | Derivative |

| GC-ECD | Hydrolysis followed by esterification | Trifluoroethanol | Carboxylic acid (from ester) | Trifluoroethyl ester |

| GC-FID/MS | Transesterification | Methanol | Ester | Methyl ester |

| HPLC-Fluorescence | Hydrolysis followed by labeling | 4-Bromomethyl-7-methoxycoumarin | Carboxylic acid (from ester) | Fluorescent coumarin (B35378) ester |

| HPLC-UV | Hydrolysis followed by amidation | p-Nitroaniline | Carboxylic acid (from ester) | p-Nitroanilide |

Interactive Data Table: Potential Analytical Derivatization Strategies

Advanced Applications of Ethyl 3,5 Diethoxybenzoate in Materials Science and Polymer Chemistry

Role as a Monomer or Ligand Precursor for Advanced Materials

The utility of Ethyl 3,5-diethoxybenzoate as a precursor stems from its conversion to 3,5-diethoxybenzoic acid through hydrolysis. This carboxylic acid derivative serves as a rigid, V-shaped organic linker, or ligand, capable of coordinating with metal ions to form extended networks.

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic ligand is crucial as it dictates the resulting framework's topology, porosity, and functional properties.

Derivatives of 3,5-disubstituted benzoic acids are effective ligands for constructing such materials. For instance, research on 3,5-bis(benzyloxy)benzoic acid has demonstrated its ability to form one-dimensional (1-D) coordination polymers with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺). nih.gov In these structures, the carboxylate group of the benzoic acid coordinates with the metal centers, creating an extended chain. It is anticipated that 3,5-diethoxybenzoic acid would act in a similar fashion, with the two ethoxy groups influencing the packing and electronic properties of the resulting polymer.

The general synthetic approach involves the self-assembly of the ligand (e.g., 3,5-diethoxybenzoic acid) and a metal salt under solvothermal conditions. mdpi.com The resulting MOF or CP can exhibit a wide range of architectures, from simple 1D chains to complex 3D frameworks with porous structures. nih.govrsc.org The specific geometry of the 3,5-disubstituted pattern provides a divergent vector that influences the angle of coordination and the final topology of the framework.

Table 1: Examples of Coordination Polymers from 3,5-Disubstituted Benzoic Acid Analogs

| Ligand Precursor | Metal Ion | Resulting Structure | Key Feature |

|---|---|---|---|

| 3,5-bis(benzyloxy)benzoic acid | Eu³⁺, Tb³⁺, Gd³⁺ | 1-D Coordination Polymer | Luminescent Properties nih.gov |

| 3,5-bis(pyridine-2-ylmethoxy)benzoic acid | Eu³⁺, Tb³⁺, Gd³⁺ | 1-D Coordination Polymer | Bright Green Luminescence (Tb³⁺) nih.gov |

Beyond coordination chemistry, benzoate (B1203000) derivatives are valuable monomers for traditional polymer synthesis. While direct polymerization of this compound is not typical, it can be chemically modified to create monomers suitable for various polymerization techniques.

For example, reduction of the ethyl ester group to an alcohol would yield (3,5-diethoxyphenyl)methanol. Further functionalization, such as conversion to a diol or a diamine on the phenyl ring, could generate A-B or AA-type monomers. These monomers could then be incorporated into polyesters, polyamides, or polyurethanes. The rigid benzene (B151609) core from the original molecule would impart thermal stability and mechanical strength to the polymer backbone, while the flexible ethoxy side chains could enhance solubility and processability and lower the glass transition temperature.

Research on polymers containing dihydroxy or dialkoxybenzene moieties highlights their utility in creating materials with valuable properties for applications ranging from water treatment to electronics. academie-sciences.fr The incorporation of the 3,5-diethoxybenzene unit into a polymer chain is a strategic approach to fine-tune the final material's properties, leveraging the specific electronic and steric contributions of this structural motif.

Development of Electronic and Optical Materials

The molecular structure of this compound, featuring a polarizable aromatic system and ether linkages, makes it an attractive platform for the development of materials with interesting electronic and optical properties.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com The design of molecules that form liquid crystal phases (mesogens) typically requires a rigid core and flexible terminal chains. beilstein-journals.org this compound possesses these fundamental features: a rigid phenyl core and flexible ethyl and ethoxy groups.

By incorporating this molecular shape into larger, more elongated (calamitic) or disc-shaped (discotic) structures, liquid crystalline behavior can be achieved. tcichemicals.comnih.gov For example, the 3,5-diethoxybenzoyl group could be attached as a "wing" or terminal group to a larger core structure. The length and nature of the terminal alkoxy chains are known to significantly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. growingscience.comuobasrah.edu.iq The bent shape imparted by the 1,3,5-substitution pattern could also be exploited in the design of "bent-core" or "banana" liquid crystals, which are known for exhibiting unique polar and chiral properties.

One of the most promising applications of 3,5-diethoxybenzoate is as a ligand precursor for highly luminescent materials, particularly those involving lanthanide ions. chemistryviews.org Lanthanide ions like Tb³⁺ and Eu³⁺ exhibit sharp, characteristic light emissions but suffer from very low light absorption. To overcome this, they are complexed with organic ligands that act as "antenna chromophores."

The organic ligand absorbs incident light (typically UV) efficiently and transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic light (e.g., green for Tb³⁺, red for Eu³⁺). researchgate.netdiva-portal.org This process is known as the antenna effect or sensitized luminescence.

Aromatic carboxylates, such as derivatives of 3,5-dihydroxybenzoate (B8624769), have been shown to be excellent antenna ligands for sensitizing lanthanide emission. nih.gov The 3,5-diethoxybenzoate ligand is expected to perform this role effectively. The ethoxy groups are electron-donating, which can enhance the absorption cross-section of the aromatic ring and facilitate efficient energy transfer to the metal center. Research on analogous fluorinated systems has demonstrated that such ligands can lead to bright green luminescent materials when complexed with Tb³⁺.

Table 2: Luminescence Properties of Lanthanide Complexes with 3,5-Disubstituted Benzoate Analogs

| Ligand System | Lanthanide Ion | Emission Color | Quantum Yield (Φ) | Lifetime (τ) |

|---|---|---|---|---|

| 3,5-bis(pyridine-2-ylmethoxy)benzoate | Tb³⁺ | Bright Green | 27% | 1.38 ms nih.gov |

| 3,5-bis(pyridine-2-ylmethoxy)benzoate | Eu³⁺ | Poor Luminescence | - | - |

| 7-amino-4-fluorocarbostyril antenna | Tb³⁺ | Green | 43% | - |

Influence of Molecular Structure on Material Properties and Performance

The specific molecular architecture of this compound is directly responsible for the properties of the advanced materials derived from it. The relationship between its structure and the resulting material performance is a key aspect of its utility.

Substitution Pattern: The 3,5- (or meta, meta-) substitution pattern creates a V-shape with an angle of approximately 120° between the two ethoxy groups. In MOFs and coordination polymers, this geometry directs the metal centers into specific angular orientations, influencing the final network topology. In liquid crystals, this bent shape is a critical design element for creating non-linear mesogens. beilstein-journals.org

Ethoxy Groups: The two ethoxy groups are electron-donating, which increases the electron density of the aromatic ring. This electronic effect is beneficial for luminescence applications, as it enhances the light-harvesting (antenna) capability of the ligand. nih.gov Furthermore, these flexible alkyl chains can improve the solubility of the molecule and its derivatives in organic solvents, aiding in material processing. In polymers, they can act as internal plasticizers, lowering the material's rigidity.

Carboxylate Group: After hydrolysis of the ethyl ester, the resulting carboxylate group is the primary point of attachment to metal centers in MOFs and CPs. Its ability to coordinate in various modes (monodentate, bidentate, bridging) adds to the structural diversity of the resulting materials. mdpi.com In polymer design, this group can be converted into other functionalities (e.g., alcohols, amides) to serve as a reactive handle for polymerization. nih.gov

The interplay of these structural features—the rigid geometry of the disubstituted ring, the electronic influence and flexibility of the ethoxy groups, and the reactivity of the ester/carboxylate—provides a powerful toolkit for the rational design of functional materials. Small changes to this structure, such as altering the length of the alkoxy chains or introducing other substituents on the ring, can lead to significant and predictable changes in the properties of the final material, a core principle of structure-property relationships. nih.gov

Future Research Directions and Unexplored Avenues for Ethyl 3,5 Diethoxybenzoate

Emerging Synthetic Methodologies and Catalytic Systems

The classical synthesis of ethyl 3,5-diethoxybenzoate typically involves the esterification of 3,5-diethoxybenzoic acid. While effective, this approach presents opportunities for modernization and improvement through emerging synthetic strategies. Future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

Green Chemistry Approaches: A significant future direction lies in the development of eco-friendly synthetic protocols. This could involve using greener solvents, reducing energy consumption, and minimizing waste. For instance, replacing traditional acid catalysts like concentrated sulfuric acid with solid acid catalysts could simplify purification and catalyst recycling.

Advanced Catalytic Systems: Exploration of novel catalytic systems could unlock more efficient pathways. Research into transition-metal-catalyzed C-H activation and functionalization could provide direct routes to substituted benzoates, bypassing multi-step sequences. Furthermore, the application of biocatalysis, using enzymes like lipases for esterification, could offer high selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. Applying flow chemistry to the synthesis of this compound could lead to enhanced reaction control, improved safety, higher yields, and easier scalability.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Optimization of reaction parameters (temperature, time, power). |

| Biocatalysis (e.g., Lipases) | High selectivity, mild conditions, environmentally benign. | Enzyme screening, immobilization techniques, solvent engineering. |

| Flow Chemistry | Enhanced control, scalability, safety, and integration of steps. | Reactor design, optimization of flow rates and residence times. |

| Solid Acid Catalysis | Ease of separation, reusability, reduced corrosion. | Development of novel solid acid catalysts (e.g., zeolites, resins). |

Application of Advanced Characterization Techniques for Deeper Insights

A thorough understanding of the physicochemical properties of this compound is crucial for unlocking its full potential. While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, advanced characterization methods can offer deeper insights into its structure-property relationships.

Solid-State Analysis: Techniques such as single-crystal X-ray diffraction could elucidate the precise molecular packing and intermolecular interactions in the solid state. This is particularly relevant for predicting material properties. Powder X-ray diffraction (PXRD) could be used to study polymorphism, which can significantly impact physical properties.

Thermal Properties: Advanced thermal analysis using methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal information about melting points, phase transitions, and thermal stability. researchgate.net For benzoate (B1203000) derivatives that may exhibit liquid crystalline behavior, Polarized Optical Microscopy (POM) is an essential tool for identifying and characterizing mesophases. researchgate.net

Spectroscopic and Microscopic Investigations: Synchrotron-based techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), could provide detailed information on molecular ordering in thin films. gatech.edu Cryo-scanning electron microscopy (Cryo-SEM) could be employed to visualize the morphology of self-assembled structures or composites containing the molecule. researchgate.net

Theoretical Predictions for Novel Reactivities and Applications

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. Applying theoretical models to this compound can accelerate the discovery of new reactions and applications.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to calculate a range of molecular properties. utc.edu These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity, electronic properties, and spectroscopic behavior. ajpchem.org Such calculations can help identify the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of unknown reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound. This is particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules, and for understanding the formation of aggregates or self-assembled structures. tandfonline.com

Predicting Material Properties: Computational models can be used to predict whether this compound or its derivatives could form liquid crystals, a property observed in other phenyl benzoate derivatives. researchgate.net By calculating parameters like molecular shape and polarity, it's possible to screen for potential applications in materials science before undertaking extensive synthetic work.

Table 2: Theoretical Properties of Interest for this compound

| Property | Computational Method | Potential Insight |

|---|---|---|

| Electron Distribution | Density Functional Theory (DFT) | Reactivity, electrostatic potential, site of interaction. |

| Rotational Barriers | DFT | Conformational flexibility, steric effects. |

| HOMO-LUMO Gap | DFT | Electronic transitions, potential as an electronic material. ajpchem.org |

| Aggregation Behavior | Molecular Dynamics (MD) | Self-assembly, interaction with solvents and surfaces. tandfonline.com |

Interdisciplinary Research Opportunities in Chemical Sciences

The true potential of this compound may be realized at the interface of traditional chemistry disciplines. Its structure serves as a versatile scaffold that can be integrated into various research areas.

Materials Science: The rigid aromatic core and flexible alkoxy chains of this compound make it an interesting building block for functional materials. It could be incorporated into polymers to modify their thermal or optical properties. As seen with related phenyl benzoates, there is potential for designing novel liquid crystals. researchgate.net Furthermore, it could serve as a precursor or building block for metal-organic frameworks (MOFs) or macrocyclic arenes. mdpi.com

Medicinal Chemistry: Benzoate derivatives are common motifs in pharmaceuticals. chemmethod.comnih.gov The 3,5-diethoxy substitution pattern could be explored as a scaffold for designing new biologically active compounds. Future research could involve synthesizing derivatives and screening them for various therapeutic activities. The compound could also be used as a fragment in drug discovery programs, where its specific steric and electronic properties could be leveraged to achieve desired binding to biological targets.

Supramolecular Chemistry: The molecule's combination of hydrogen bond acceptors (ester and ether oxygens) and a π-system makes it a candidate for studies in molecular recognition and self-assembly. Research could explore its ability to form host-guest complexes or to self-assemble into well-defined nanostructures, potentially driven by a balance of π–π stacking and van der Waals interactions. tandfonline.com This opens avenues for creating new sensors, gels, or responsive materials.

Q & A

Q. What are the key synthetic routes for Ethyl 3,5-diethoxybenzoate, and how can reaction parameters influence yield?

this compound is typically synthesized via esterification or transesterification. A common approach involves refluxing 3,5-diethoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under anhydrous conditions. Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and reaction efficiency .

- Temperature and time : Prolonged reflux (12–18 hours) improves esterification yield but risks decomposition; lower temperatures may require activating agents like DCC (dicyclohexylcarbodiimide) .

- Catalyst loading : Excess acid catalyst can lead to side reactions (e.g., ether cleavage), reducing purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?

- ¹H/¹³C NMR : Ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂) and the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) confirm the structure .

- IR spectroscopy : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester bond) .

- X-ray crystallography : Resolves crystal packing and confirms dihedral angles between ethoxy substituents and the aromatic ring .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-compliant goggles to prevent skin/eye contact .

- Storage : Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported physical properties (e.g., melting points) of this compound?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization : Use ethanol-water mixtures to isolate pure crystals and compare melting points with literature .

- Purity analysis : Validate via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify trace impurities .

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing thermal transitions .

Q. What methodologies enhance the aqueous solubility of this compound for biological studies?

- Co-solvent systems : Use DMSO:water mixtures (≤10% DMSO) to maintain compound stability .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve solubility while minimizing cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via electrophilic substitution, though this alters the core structure .

Q. How do electron-donating ethoxy groups affect the reactivity of this compound in electrophilic substitution reactions?

The ethoxy groups activate the aromatic ring at the meta positions, directing electrophiles to the remaining para position. This is confirmed by:

- Hammett substituent constants : σₚ values for ethoxy groups indicate strong electron-donating effects, reducing reaction rates with electron-deficient electrophiles .

- Computational modeling : DFT studies show decreased electron density at the carbonyl carbon, reducing susceptibility to nucleophilic attack .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

- HPLC-PDA/ELS : Paired photodiode array (PDA) and evaporative light scattering (ELS) detectors detect non-UV-active impurities .

- LC-MS/MS : Identifies structural analogs (e.g., diethyl or dimethyl derivatives) via fragmentation patterns .

- Validation parameters : Ensure linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.